molecular formula C13H9ClF3NO B1384060 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl CAS No. 1261680-82-3

3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl

Cat. No. B1384060
M. Wt: 287.66 g/mol
InChI Key: YEHBLDSYVSRVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is a chemical compound with the molecular formula C13H9ClF3NO1. It is used as a primary and secondary intermediate in chemical synthesis2.



Synthesis Analysis

The synthesis of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is not explicitly mentioned in the search results. However, it is known that 3-Chloro-4-(trifluoromethoxy)aniline is used as an intermediate in chemical synthesis2. Additionally, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis of such compounds3.



Molecular Structure Analysis

The molecular structure of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl consists of a biphenyl core with a trifluoromethoxy group, a chlorine atom, and an amino group attached to it1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl are not detailed in the search results. However, compounds with similar structures, such as 3-Chloro-4-(trifluoromethoxy)aniline, are used as intermediates in various chemical reactions2.



Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is 287.66 g/mol1. Other physical and chemical properties specific to this compound are not provided in the search results.


Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis of a series of compounds related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl, focusing on their antimalarial activity. These compounds demonstrated significant potency against Plasmodium berghei in mice and showed potential for clinical trials in humans due to their excellent activity against resistant strains of parasites and favorable pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).

Material Science and Polymer Chemistry

Yang et al. (2006) synthesized a series of fluorinated polyimides using a trifluoromethyl-containing aromatic diamine monomer, which included a structure similar to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl. These polyimides exhibited good solubility, high tensile strength, and thermal stability, making them suitable for various applications in material science, particularly in microelectronics (Yang et al., 2006).

Synthesis of Related Compounds

In the study of Zi-qiang (2007), the synthesis process of a compound structurally related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl was described. This synthesis involved high-pressure hydrolysis and reduction reactions, highlighting the versatility of such compounds in chemical synthesis (Wen Zi-qiang, 2007).

Anticonvulsant Activity

Mahdavi et al. (2010) synthesized novel derivatives of 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl and evaluated their anticonvulsant activities. These compounds showed promising results in protecting mice against convulsions, suggesting potential applications in the development of anticonvulsant drugs (Mahdavi et al., 2010).

Future Directions

The future directions for the use and study of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl are not explicitly mentioned in the search results. However, given its use as an intermediate in chemical synthesis2, it could potentially be used in the development of new chemical compounds and materials. Additionally, the presence of the trifluoromethyl group suggests potential applications in pharmaceuticals4.


properties

IUPAC Name

3-chloro-5-[4-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHBLDSYVSRVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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